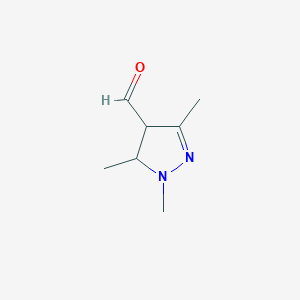
11-((2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a complex organic compound with the following chemical formula:
- It belongs to the class of alcohols and contains both pyridine and oxazoline moieties.
- The compound’s structure features an undecane backbone with an ether-linked pyridine ring and an oxazoline substituent.
- Its chiral center indicates that it exists in two enantiomeric forms (R and S).
11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol: C24H37N3O4
.Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multi-step organic synthesis.
Reaction Conditions: The synthesis likely involves coupling reactions, protecting group manipulations, and stereocontrolled steps.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific transformations. For example
Major Products: These would vary based on the specific reactions performed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block in organic synthesis.
Biology: Explore its biological activity, interactions with enzymes, and potential as a drug lead.
Medicine: Assess its pharmacological properties, bioavailability, and toxicity.
Industry: Evaluate its use in materials science or as a precursor for other compounds.
Wirkmechanismus
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Highlight its distinctive features, such as the combination of pyridine and oxazoline functionalities.
Remember that this compound’s research landscape may evolve, so consulting recent literature is essential for the most up-to-date information
Eigenschaften
Molekularformel |
C26H41N3O4 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
11-[2,6-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C26H41N3O4/c1-3-20-18-32-25(27-20)23-16-22(17-24(29-23)26-28-21(4-2)19-33-26)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-17,20-21,30H,3-15,18-19H2,1-2H3/t20-,21-/m1/s1 |
InChI-Schlüssel |
HYTNAJVCDUWTDO-NHCUHLMSSA-N |
Isomerische SMILES |
CC[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)CC)OCCCCCCCCCCCO |
Kanonische SMILES |
CCC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)CC)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


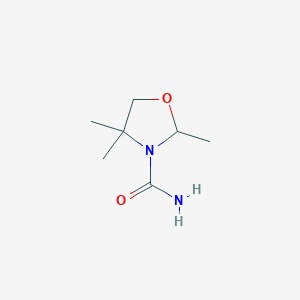
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
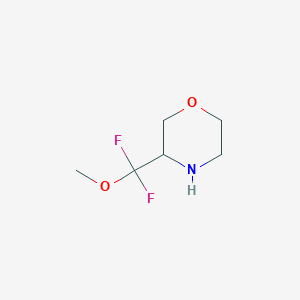
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
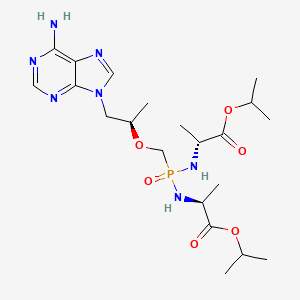


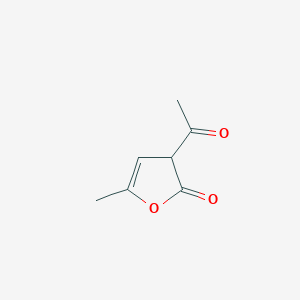
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
